
Cerium stearate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cerium stearate is a metal-organic compound, a salt of cerium and stearic acid with the chemical formula C₅₄H₁₀₅CeO₆. It is classified as a metallic soap, which is a metal derivative of a fatty acid. This compound appears as a white powder and is insoluble in water . This compound is used in various industrial and laboratory applications, including as a lubricant, antioxidant, antifoaming agent, catalyst in polymer synthesis, and stabilizer in plastic production .
Wirkmechanismus
Cerium stearate, also known as cerous stearate, is a metal-organic compound with the chemical formula C54H105CeO6 . It is classified as a metallic soap, a metal derivative of a fatty acid . This article will explore the mechanism of action of this compound, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Target of Action
It is used in a variety of industrial and laboratory applications, such as a lubricant, antioxidant, and antifoaming agent . It also serves as a catalyst in the synthesis of polymers and as a stabilizer in the production of plastics .
Mode of Action
This compound is synthesized from the reaction of cerium oxide with stearic acid in an inert atmosphere at temperatures between 100 and 200 °C . It can also be obtained by the reaction of cerium nitrate and potassium stearate
Biochemical Pathways
Cerium compounds have been studied for their redox activity and free radical scavenging property , which could potentially impact various biochemical pathways.
Pharmacokinetics
A study on cerium oxide nanoparticles, which may share some properties with this compound, suggests that cerium was predominantly recovered in the lungs and feces .
Result of Action
Cerium compounds have been studied for their potential use in biomedical applications due to their antioxidant properties against reactive oxygen species .
Action Environment
This compound forms a white powder which is insoluble in water , suggesting that its solubility and stability could be influenced by the surrounding environment.
Biochemische Analyse
Biochemical Properties
Cerium stearate is used in a variety of industrial and laboratory applications: as a lubricant, antioxidant, and antifoaming agent . Other uses include as a catalyst in the synthesis of polymers and as a stabilizer in the production of plastics
Cellular Effects
The cellular effects of this compound are not well studied. Cerium oxide nanoparticles, which may share some properties with this compound, have been shown to interact with bacterial cells, generating reactive oxygen species (ROS) that lead to bacterial cell death
Molecular Mechanism
Cerium oxide nanoparticles have unique physical, chemical, and biological properties, including the role of oxygen vacancies or defects in the lattice structure, which may influence their catalytic properties and applications in biosensing, drug or gene delivery .
Dosage Effects in Animal Models
There is limited information available on the effects of this compound dosage in animal models. The U.S. Environmental Protection Agency has conducted a toxicological review of cerium oxide and cerium compounds, which may provide some insights into the potential effects of this compound .
Metabolic Pathways
Cerium (IV) has been studied for its interaction with relatively low-molecular-weight organic compounds due to its widespread use in various fields of chemistry and technology as a catalyst for numerous reactions .
Subcellular Localization
Cerium oxide nanoparticles with different surface charges have been shown to localize to different cell compartments (e.g., cytoplasm and lysosomes) depending on the nanoparticle’s surface charge .
Vorbereitungsmethoden
Cerium stearate can be synthesized through several methods:
Reaction of Cerium Oxide with Stearic Acid: This method involves reacting cerium oxide with stearic acid in an inert atmosphere at temperatures between 100 and 200°C.
Reaction of Cerium Nitrate with Potassium Stearate: Another method involves the reaction of cerium nitrate with potassium stearate.
These methods are typically employed in industrial settings to produce this compound on a large scale.
Analyse Chemischer Reaktionen
Cerium stearate undergoes various chemical reactions, including:
Oxidation and Reduction: This compound can participate in redox reactions, particularly involving cerium in different oxidation states.
Substitution Reactions: It can undergo substitution reactions where the stearate group is replaced by other ligands.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like oxalic acid . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Cerium stearate has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in polymer synthesis and as a stabilizer in plastic production.
Biology and Medicine: Cerium compounds, including this compound, have been studied for their antimicrobial properties and potential use in wound healing.
Industry: It is used as a lubricant, antioxidant, and antifoaming agent in various industrial processes.
Vergleich Mit ähnlichen Verbindungen
Cerium stearate is unique compared to other metallic soaps due to its specific properties and applications. Similar compounds include:
Cerium Oxide (CeO₂): Used in catalysis, fuel cells, and environmental remediation.
Cerium Nitrate: Known for its antimicrobial properties and use in wound treatment.
Cerium Chloride: Used in various chemical reactions and as a precursor for other cerium compounds.
This compound stands out due to its specific use as a lubricant, antioxidant, and stabilizer in industrial applications .
Eigenschaften
CAS-Nummer |
10119-53-6 |
|---|---|
Molekularformel |
C126H245Ce2O14 |
Molekulargewicht |
2264.5 g/mol |
IUPAC-Name |
cerium(3+);cerium(4+);octadecanoate |
InChI |
InChI=1S/7C18H36O2.2Ce/c7*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;;/h7*2-17H2,1H3,(H,19,20);;/q;;;;;;;+3;+4/p-7 |
InChI-Schlüssel |
NGWMEKNZLSBSKW-UHFFFAOYSA-G |
SMILES |
CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)[O-].[Ce+3] |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)[O-].[Ce+3].[Ce+4] |
| 14536-00-6 10119-53-6 |
|
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(2-methylphenyl)-1-azabicyclo[2.2.2]octane-3-carboxamide](/img/structure/B159580.png)
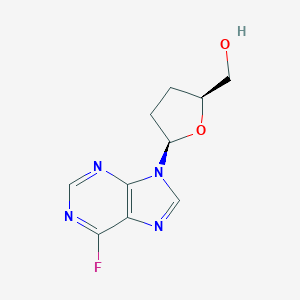
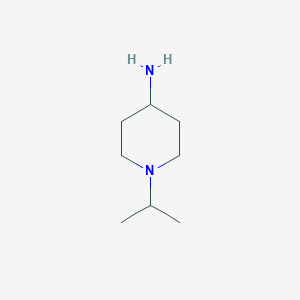
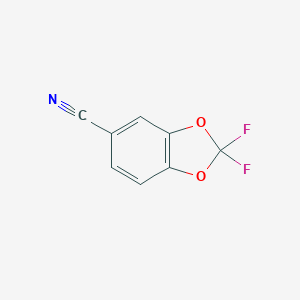
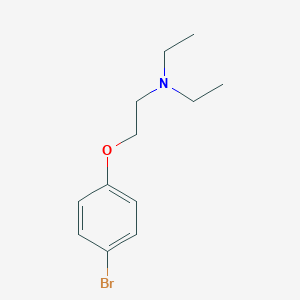

![4-Methyl-5-oxido-[1,3]dioxolo[4,5-c]pyridin-5-ium](/img/structure/B159595.png)
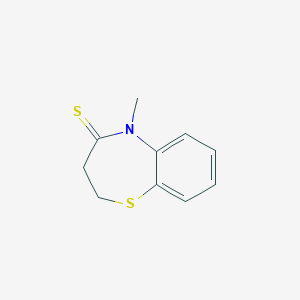
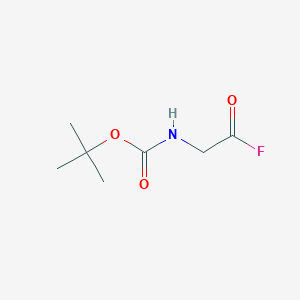


![1H-Pyrazolo[3,4-d]pyrimidine-3,4(2H,5H)-dione](/img/structure/B159611.png)
